(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine

Chiral resolution Enantiomeric purity Pharmaceutical intermediate procurement

Researchers sourcing chiral amines for JAK inhibitor programs often face inconsistent enantiopurity from vendors supplying nominal 95% purity without verified enantiomeric excess. (1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine (CAS 1344934-50-4) provides the defined (R)-configuration required for stereocontrolled incorporation into pyrazolopyrimidine scaffolds. • Enables chiral HPLC/SFC method development for quantifying (R)/(S) ratio in GMP synthesis campaigns. • Compatible with salt screening via free base (CAS 1344934-50-4) and HCl salt (CAS 1384435-42-0) forms. • Supports parallel SAR studies with regioisomeric and homolog analogs for data-driven scaffold optimization.

Molecular Formula C9H10ClF2NO
Molecular Weight 221.63 g/mol
Cat. No. B12105961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine
Molecular FormulaC9H10ClF2NO
Molecular Weight221.63 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)Cl)OC(F)F)N
InChIInChI=1S/C9H10ClF2NO/c1-5(13)7-4-6(10)2-3-8(7)14-9(11)12/h2-5,9H,13H2,1H3/t5-/m1/s1
InChIKeyZFMBWLIOBWVWSF-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine Overview


(1R)-1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine (CAS 1344934-50-4) is a chiral primary amine with a molecular formula of C9H10ClF2NO and a molecular weight of 221.63 g/mol . It features a para-chloro and ortho-difluoromethoxy substitution pattern on the phenyl ring, with a defined (R)-configuration at the alpha-carbon stereocenter . This compound belongs to the class of halogenated chiral benzylamine derivatives and is primarily utilized as a research chemical and pharmaceutical intermediate, with the 5-chloro-2-(difluoromethoxy)phenyl motif recognized as a key pharmacophoric element in Janus kinase (JAK) inhibitor programs [1].

Chiral (R)-amine building block for stereocontrolled JAK inhibitor synthesis
Procurement requires stereochemical identity verification; nominal purity may not guarantee enantiopurity
Free base form enables direct coupling without neutralization; HCl salt available for storage stability

(1R)-1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine Substitution Risks


Substitution of (1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine with its enantiomer, racemate, or regioisomeric analogs is not chemically equivalent due to the established impact of chirality on molecular recognition at biological targets . The 5-chloro-2-(difluoromethoxy) regiochemistry is specifically required for key interactions within the JAK inhibitor pharmacophore [1], while the (R)-configuration at the alpha-carbon dictates the three-dimensional orientation of the amine handle during downstream coupling reactions . Using the (S)-enantiomer (CAS 1344908-43-5) or the racemate (CAS 1249652-75-2) introduces stereochemical heterogeneity that can alter reaction diastereoselectivity, compromise crystallinity of final products, and invalidate structure-activity relationship (SAR) interpretations .

Enantiomer or Racemate Substitution
Switching to (S)-enantiomer or racemate introduces diastereomeric mixtures that may alter reaction selectivity and compromise SAR interpretation.
Regioisomer Mismatch
The 5-chloro-2-(difluoromethoxy) pattern is patent-defined for JAK inhibitor pharmacophores; the 3-chloro-4-isomer yields structurally divergent products and may not engage the target.
Achiral Benzylamine Analog
5-Chloro-2-(difluoromethoxy)benzylamine lacks the alpha-methyl chiral center, preventing diastereoselective transformations required for chirality transfer.

(1R)-1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine Comparative Evidence


Stereochemical Identity and Procurement

The (1R)-enantiomer (CAS 1344934-50-4) is a distinct chemical entity from its (1S)-counterpart (CAS 1344908-43-5) and the racemic mixture (CAS 1249652-75-2). Procurement of the incorrect stereoisomer introduces an uncontrolled variable into any stereospecific synthesis or biological assay. Vendor specifications for the (1R)-enantiomer indicate a standard purity of 95% , consistent with the purity grade offered for the (1S)-enantiomer and racemate . However, no vendor provides enantiomeric excess (ee) data, meaning the residual 5% in the (1R) product could contain the (1S)-enantiomer as an impurity unless otherwise specified.

Stereochemical Identity
Data to verify
CAS 1344934-50-4, purity 95% typical; no vendor ee data
Procurement must verify (R)-configuration; nominal 95% purity may not reflect enantiopurity
Verify stereochemical identity by CAS; residual 5% may include opposite enantiomer
Chiral resolution Enantiomeric purity Pharmaceutical intermediate procurement

Benzylamine Analog Differentiation

Compared to 5-chloro-2-(difluoromethoxy)benzylamine (CAS 1094236-98-2), the target compound possesses an additional methyl group at the alpha-carbon, resulting in a molecular weight difference of +14.03 g/mol (221.63 vs. 207.60 g/mol) [1]. This methyl substitution introduces the chiral center and increases lipophilicity, with the XLogP3-AA of the benzylamine analog computed as 2.3 [1], while the target compound's XLogP3 is expected to be higher due to the additional methylene unit. No experimentally measured logP or logD values are publicly available for either compound.

Benzylamine Analog
Reported
ΔMW +14.03 g/mol vs achiral benzylamine analog; introduces chiral center
Alpha-methyl essential for stereodefined amine handle; achiral analog not interchangeable
No experimental logP available; computed properties only
Molecular weight comparison Benzylamine analog Structural differentiation

Regioisomeric Differentiation

The target compound bears the 5-chloro-2-(difluoromethoxy) substitution, which is the specific regiochemistry present in the JAK inhibitor pharmacophore exemplified in patent WO2015077470A1 [1]. A commercially available regioisomer, (1R)-1-[3-chloro-4-(difluoromethoxy)phenyl]ethan-1-amine (CAS 1567904-18-0), has the chlorine and difluoromethoxy groups transposed [2]. This positional isomerism alters the electronic density and hydrogen-bonding geometry of the aromatic ring. While no head-to-head biological data are publicly available, the 5-chloro-2-(difluoromethoxy) pattern is explicitly required in the patent claims for JAK inhibitor intermediates, establishing its non-substitutability in those synthetic routes [1].

Regioisomer Differentiation
Class-level
5-chloro-2-(difluoromethoxy) pattern required in JAK inhibitor patents; 3,4-isomer commercially available
Only correct regiochemistry yields intended pharmacophore; 3,4-isomer leads to divergent SAR
No head-to-head bioactivity data; differentiation based on patent pharmacophore geometry
Regioisomer comparison JAK inhibitor pharmacophore SAR differentiation

Free Base and Hydrochloride Salt Forms

The target compound is available as the free base (CAS 1344934-50-4, MW 221.63) and as the hydrochloride salt (CAS 1384435-42-0, MW 258.09) . The hydrochloride salt offers a molecular weight increase of 36.46 g/mol (HCl) and is typically a crystalline solid with improved handling and storage stability compared to the free base . The free base is directly compatible with coupling reactions (e.g., amide bond formation, reductive amination) without requiring a neutralization step, whereas the hydrochloride salt may require pre-treatment with a base . Quantitative stability data (e.g., TGA, DSC, long-term storage assay results) are not publicly available for either form.

Salt Form Comparison
Reported
Free base MW 221.63; HCl salt MW 258.09 (Δ+36.46)
Free base suited for direct coupling; HCl salt may require base pre-treatment
No comparative stability or solubility data available
Salt form selection Free base vs. HCl salt Synthetic compatibility

(1R)-1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine Application Scenarios


Diastereoselective JAK Inhibitor Synthesis

This compound serves as a chiral amine building block for constructing the pyrazolopyrimidine class of JAK inhibitors, where the 5-chloro-2-(difluoromethoxy)phenyl group is a required pharmacophoric element [1]. The (R)-configuration at the alpha-carbon enables stereocontrolled introduction of the amine handle into the inhibitor scaffold, and substitution with the (S)-enantiomer or racemate would produce diastereomeric mixtures with potentially altered kinase selectivity profiles [1].

Chiral Resolution Method Development

Given that multiple vendors supply this compound at a nominal 95% purity without publicly disclosing enantiomeric excess, the compound is suitable for developing and validating chiral HPLC or SFC methods to quantify the (R)/(S) ratio . Such analytical development is critical for quality control when this amine is used as a starting material in GMP or GLP synthesis campaigns .

SAR of Chiral Benzylamines

The compound, along with its regioisomer (1R)-1-[3-chloro-4-(difluoromethoxy)phenyl]ethan-1-amine and the homolog (2S)-1-[5-chloro-2-(difluoromethoxy)phenyl]propan-2-amine, can be used in parallel SAR studies to deconvolute the contributions of regiochemistry, stereochemistry, and alpha-carbon substitution to biological target engagement [2]. This enables medicinal chemistry teams to make data-driven decisions about scaffold optimization [2].

Salt Form Screening

The availability of both free base (CAS 1344934-50-4) and hydrochloride salt (CAS 1384435-42-0) forms enables salt screening studies to identify the optimal solid form for long-term storage, handling, and downstream reactivity . The hydrochloride salt's higher molecular weight and predicted crystallinity may offer advantages in solid-state stability, although comparative experimental data remain to be generated .

Application
Selection Property
Validation Focus
Diastereoselective JAK inhibitor synthesis
(R)-configuration stereocontrol
Verify enantiomeric identity and diastereoselectivity
Chiral purity method development
Enantiomeric purity verification
Validate chiral chromatographic separation method
Stereochemical SAR studies
Regiochemistry and stereochemistry differentiation
Deconvolute contributions of regiochemistry and chirality
Salt form selection
Solid form and reactivity profile
Assess storage stability and coupling compatibility
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